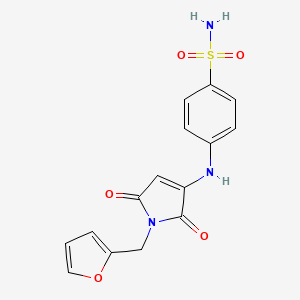

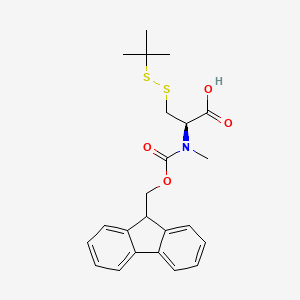

![molecular formula C16H12ClF2N5O B2758059 5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide CAS No. 899981-52-3](/img/structure/B2758059.png)

5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide” is a chemical compound with the molecular formula C16H12ClF2N5O and a molecular weight of 363.75. It belongs to the class of triazole compounds, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazole compounds often involves a cascade nucleophilic addition/cyclization process . A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol is accomplished under mild conditions and further functionalization can enrich the molecular diversity of triazoles .Molecular Structure Analysis

Triazoles are natural heterocyclic compounds which have five members containing three nitrogen and two carbon atoms . There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole .Chemical Reactions Analysis

The chemical reactions involving triazole compounds often involve a cascade nucleophilic addition/cyclization process . Control experiments and DFT calculations can clarify the reaction mechanism and rationalize the kinetic and thermodynamic selectivity observed in the transformation .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Triazole derivatives are known for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial effectiveness. Some derivatives demonstrated good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Antitumor Applications

The structural motif of triazole is also explored in the development of antitumor agents. For example, compounds with triazole units have been synthesized and evaluated for their potential as novel antiasthmatic agents by inhibiting eosinophilia, an indication of their broader therapeutic applications (Naito et al., 1996).

Peptidomimetics and Biologically Active Compounds

Triazole-based scaffolds are crucial in the synthesis of peptidomimetics or biologically active compounds, offering a pathway to novel drug discovery. The versatile chemistry of these compounds allows for the creation of structurally diverse and biologically active molecules, useful in drug development and other bioactive material studies (Ferrini et al., 2015).

Anti-inflammatory and Molluscicidal Agents

Triazole derivatives have been identified as potential anti-inflammatory and molluscicidal agents. A study synthesized various fused and non-fused 1,2,4-triazoles with significant anti-inflammatory and molluscicidal activities, demonstrating the compound's versatility in pharmaceutical applications (El Shehry et al., 2010).

Mécanisme D'action

Orientations Futures

Triazole compounds have shown versatile biological activities and are present in a number of drug classes . Therefore, the future directions for “5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide” and similar compounds could involve further exploration of their potential therapeutic applications. This could include antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Propriétés

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF2N5O/c17-11-4-2-1-3-9(11)8-24-15(20)14(22-23-24)16(25)21-10-5-6-12(18)13(19)7-10/h1-7H,8,20H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHGBOIFTPBKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide](/img/structure/B2757976.png)

![N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2757979.png)

![N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2757983.png)

![3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2757985.png)

![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2757986.png)

![7-Fluoro-3-[[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2757990.png)

![5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2757994.png)

![N-(4-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757997.png)

![3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2757998.png)